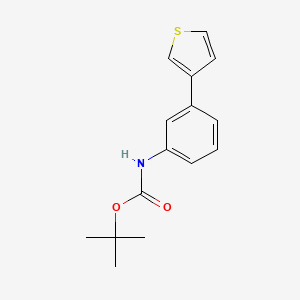

tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate

Description

Properties

Molecular Formula |

C15H17NO2S |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

tert-butyl N-(3-thiophen-3-ylphenyl)carbamate |

InChI |

InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-6-4-5-11(9-13)12-7-8-19-10-12/h4-10H,1-3H3,(H,16,17) |

InChI Key |

RUOWCNTWJRAGIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Boc Protection Using Di-tert-Butyl Dicarbonate (Boc₂O)

The most common approach involves reacting 3-aminophenylthiophene with Boc₂O under basic conditions. For example:

-

Reagents : Boc₂O (1.1 eq), triethylamine (1.5 eq)

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Conditions : 0°C to room temperature, 2–4 hours

This method avoids side reactions such as N-alkylation and ensures high regioselectivity. Industrial adaptations employ continuous flow reactors to enhance mixing and reduce reaction times.

Alternative Activation with Coupling Reagents

For sterically hindered amines, hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate Boc₂O:

-

Reagents : Boc₂O (1.1 eq), EDCI (1.5 eq), HOBt (1.5 eq)

-

Solvent : DCM

-

Conditions : Room temperature, 3 hours

This approach minimizes racemization but requires additional purification steps due to reagent byproducts.

Thiophene Functionalization via Cross-Coupling Reactions

Introducing the thiophene moiety typically employs palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

A benchmark method for forming C–C bonds between aryl halides and thiopheneboronic acids:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (2 eq)

-

Solvent : 1,4-Dioxane/Water (4:1)

-

Conditions : 80°C, 12 hours

Limitations include sensitivity to oxygen and competing proto-deboronation.

Direct C–H Arylation

A newer, atom-economical method using directing groups:

-

Catalyst : Pd(OAc)₂ (5 mol%), PivOH (1 eq)

-

Oxidant : Ag₂CO₃ (2 eq)

-

Solvent : Toluene

-

Conditions : 110°C, 24 hours

This method avoids pre-functionalized substrates but suffers from lower yields.

Integrated Synthetic Pathways

Two-Step Boc Protection/Cross-Coupling Route

One-Pot Tandem Approach

Combining Boc protection and cross-coupling in a single reactor:

-

Reagents : Boc₂O, Pd(OAc)₂, thiopheneboronic acid

-

Solvent : THF/H₂O

-

Conditions : 60°C, 18 hours

This method reduces purification steps but requires precise stoichiometric control.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

-

Reactor Type : Microfluidic tubular reactor

-

Residence Time : 30 minutes

-

Throughput : 1.2 kg/day

-

Purity : >99%

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, making it versatile in creating derivatives with specific biological activities.

Synthetic Methods

- The synthesis of tert-butyl (3-(thiophen-3-yl)phenyl)carbamate typically involves the reaction of thiophenes with carbamate precursors. Common methods include the use of coupling reactions, such as Suzuki or Sonogashira reactions, which facilitate the formation of C-C bonds essential for building complex structures .

Biological Applications

Enzyme Inhibition Studies

- Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to significant biochemical effects relevant to disease progression, particularly in cancer and microbial infections .

Potential Therapeutic Uses

- The compound has been explored for its potential as a therapeutic agent due to its ability to modulate biochemical pathways. Studies suggest it may interact with specific molecular targets, leading to applications in drug development for conditions like diabetes and cancer .

Material Science

Functionalized Polymers

- In materials science, this compound is utilized to create functionalized polymers. These materials can exhibit unique electronic properties due to the presence of the thiophene ring, making them suitable for applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The presence of the thiophene and phenyl groups allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- Thiophene Positional Isomerism : Replacing thiophen-3-yl with thiophen-2-yl (as in ) alters electronic properties and biological activity due to differences in sulfur atom orientation .

- Electron-Withdrawing Groups: The cyano group in tert-Butyl (3-cyanophenyl)carbamate increases electrophilicity, facilitating nucleophilic substitutions compared to the electron-rich thiophene derivative .

- Amino vs. Thiophene: The amino group in tert-Butyl (3-aminophenyl)carbamate offers a reactive site for amide bond formation, whereas the thiophene moiety enhances π-stacking in drug design .

Key Observations :

- Coupling Reagents : PyBOP and DIPEA in DMF () achieve high yields (90–91%) for thiophene-containing carbamates, whereas palladium-based methods () yield only 40% due to steric hindrance .

- Purification : Flash chromatography () vs. column chromatography () impacts scalability and purity.

Physical and Spectral Properties

Key Observations :

- Melting Points: Thiophene derivatives exhibit higher melting points (>287°C) compared to non-aromatic analogs, likely due to enhanced crystallinity .

- NMR Signatures: Thiophene protons resonate at δ 7.11 (), distinct from cyano-substituted analogs (δ 7.42–7.38) .

Biological Activity

tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate is an organic compound notable for its unique molecular structure, which includes a tert-butyl group, a carbamate moiety, and a thiophene-substituted phenyl ring. Its molecular formula is C15H19NO2S, with a molecular weight of approximately 275.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and modulation of biochemical pathways relevant to various diseases.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the thiophene ring enhances its electronic properties, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular processes crucial for disease progression, including cancer and microbial infections .

- Anti-inflammatory Effects : It has been suggested that the compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Potential Anticancer Activity : The compound's interaction with biological targets suggests it may have applications in cancer therapy, although detailed mechanisms are still being elucidated .

The mechanism of action of this compound involves binding to specific enzymes or receptors, modulating their activity. This interaction can disrupt normal biochemical pathways, leading to therapeutic effects:

- Enzyme Binding : The compound forms hydrogen bonds and hydrophobic interactions with target enzymes, influencing their activity and potentially leading to reduced disease symptoms .

- Biochemical Pathways : By inhibiting certain enzymes, the compound can alter metabolic processes that are vital for the proliferation of cancer cells or pathogens.

Table 1: Summary of Biological Activities and Findings

Detailed Research Insights

- Enzyme Targeting : Studies have shown that this compound interacts with the active sites of specific enzymes, leading to significant changes in their activity profiles. For instance, it may inhibit proteases critical for viral replication or cancer cell survival .

- Cytotoxicity Studies : In vitro studies indicate that this compound can induce cytotoxic effects on various cancer cell lines by disrupting cellular metabolism through enzyme inhibition .

- Pharmacokinetics : The bioavailability and pharmacokinetic profile of this compound are still under investigation, but initial studies suggest favorable absorption characteristics when administered in appropriate formulations.

Q & A

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.